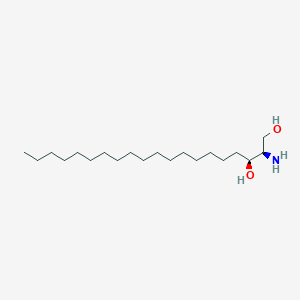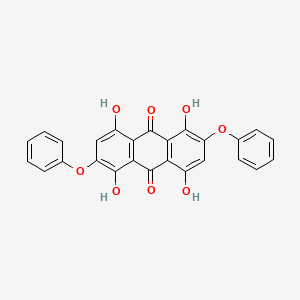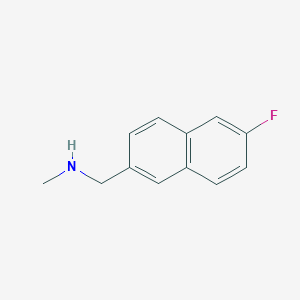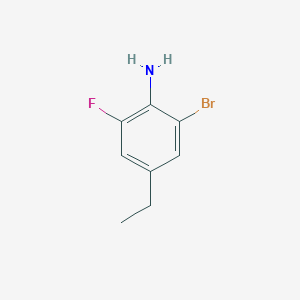![molecular formula C19H19Cl2N3O2Pt B13133310 Platinum,[1-[[3-[(2-aminoethyl)amino]propyl]amino]-9,10-anthracenedione]dichloro](/img/structure/B13133310.png)
Platinum,[1-[[3-[(2-aminoethyl)amino]propyl]amino]-9,10-anthracenedione]dichloro
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Platinum,[1-[[3-[(2-aminoethyl)amino]propyl]amino]-9,10-anthracenedione]dichloro is a platinum-based compound with the molecular formula C19H21Cl2N3O2Pt and a molecular weight of 589.37 This compound is known for its unique structure, which includes a platinum center coordinated to an anthracenedione moiety and an aminoethylamino propyl chain
准备方法
The synthesis of Platinum,[1-[[3-[(2-aminoethyl)amino]propyl]amino]-9,10-anthracenedione]dichloro involves several steps. The starting materials typically include 9,10-anthracenedione, which is reacted with 3-[(2-aminoethyl)amino]propylamine to form the intermediate compound. This intermediate is then reacted with a platinum precursor, such as platinum(II) chloride, under specific reaction conditions to yield the final product . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and heating to facilitate the formation of the platinum complex.
化学反应分析
Platinum,[1-[[3-[(2-aminoethyl)amino]propyl]amino]-9,10-anthracenedione]dichloro undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Platinum,[1-[[3-[(2-aminoethyl)amino]propyl]amino]-9,10-anthracenedione]dichloro has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including cross-coupling reactions and polymerization processes.
Biology: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Medicine: Research is ongoing to explore its use in targeted drug delivery systems and as a component in chemotherapy treatments.
作用机制
The mechanism of action of Platinum,[1-[[3-[(2-aminoethyl)amino]propyl]amino]-9,10-anthracenedione]dichloro involves its interaction with cellular components, particularly DNA. The compound can form covalent bonds with DNA, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately resulting in cell cycle arrest and apoptosis. The molecular targets include DNA and various proteins involved in DNA repair pathways .
相似化合物的比较
Platinum,[1-[[3-[(2-aminoethyl)amino]propyl]amino]-9,10-anthracenedione]dichloro can be compared with other platinum-based compounds, such as cisplatin, carboplatin, and oxaliplatin. While cisplatin is widely used in chemotherapy, this compound offers unique advantages, including improved selectivity and reduced side effects. Similar compounds include:
Cisplatin: A platinum-based chemotherapy drug used to treat various cancers.
Carboplatin: A derivative of cisplatin with a similar mechanism of action but reduced toxicity.
Oxaliplatin: Another platinum-based drug used in the treatment of colorectal cancer.
属性
分子式 |
C19H19Cl2N3O2Pt |
|---|---|
分子量 |
587.4 g/mol |
IUPAC 名称 |
2-azanidylethyl-[3-[(9,10-dioxoanthracen-1-yl)amino]propyl]azanide;dichloroplatinum(2+) |
InChI |
InChI=1S/C19H19N3O2.2ClH.Pt/c20-9-12-21-10-4-11-22-16-8-3-7-15-17(16)19(24)14-6-2-1-5-13(14)18(15)23;;;/h1-3,5-8,20,22H,4,9-12H2;2*1H;/q-2;;;+4/p-2 |
InChI 键 |
JWBVAHDWECKJOM-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NCCC[N-]CC[NH-].Cl[Pt+2]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


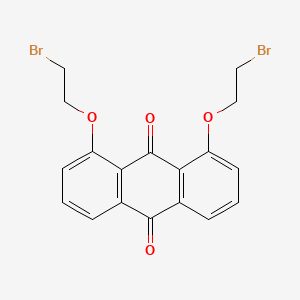
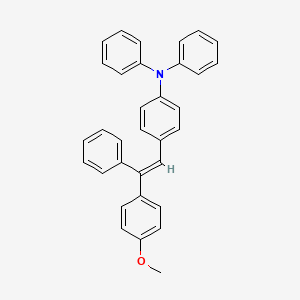
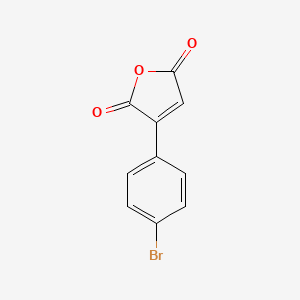
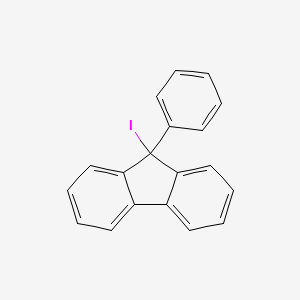
![4'-Methyl[2,2'-bipyridine]-5-carboxylic acid](/img/structure/B13133269.png)
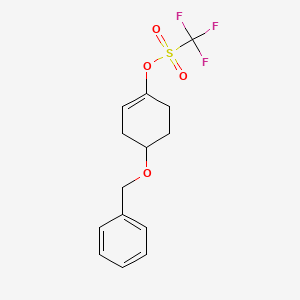
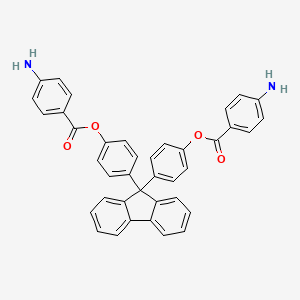

![Benzamide, N-[6-(dimethylamino)-3-pyridinyl]-2-methyl-](/img/structure/B13133283.png)
